molecular formula C12H20N2O2 B7895050 Morpholino(6-azaspiro[2.5]octan-1-yl)methanone

Morpholino(6-azaspiro[2.5]octan-1-yl)methanone

Cat. No.: B7895050
M. Wt: 224.30 g/mol
InChI Key: IWNKZTQVRZHYEL-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Scaffolds in Chemical Biology

Spirocyclic scaffolds are a class of organic compounds characterized by two rings connected through a single, shared atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality to the molecule, a desirable trait in drug discovery.

The introduction of spirocyclic motifs into drug candidates has been shown to offer several advantages. Their rigid, non-planar structures can lead to improved binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations. Furthermore, the increased sp³ character of spirocyclic compounds often correlates with improved physicochemical properties, such as solubility and metabolic stability, which are critical for the development of viable drug candidates.

The 6-azaspiro[2.5]octane core, a key component of the title compound, is a specific type of spirocyclic system that has demonstrated significant potential in medicinal chemistry. This scaffold has been incorporated into molecules designed to interact with important biological targets. For instance, derivatives of 6-azaspiro[2.5]octane have been investigated as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, a target of interest in the treatment of type 2 diabetes and obesity. nih.gov Additionally, chiral 6-azaspiro[2.5]octanes have been synthesized and characterized as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, highlighting the versatility of this scaffold in targeting different receptor systems. The rigid framework of the azaspiro[2.5]octane core allows for the precise positioning of functional groups, which can be crucial for achieving high potency and selectivity.

The Morpholine (B109124) Moiety in Contemporary Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its prevalence in approved drugs and clinical candidates underscores its importance in medicinal chemistry.

The morpholine moiety is often incorporated into molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility and metabolic stability, and the nitrogen atom can serve as a key interaction point with biological targets. Morpholine-containing compounds have exhibited a wide range of biological activities, and the morpholine ring is considered a privileged structure in drug discovery due to its frequent appearance in successful drug molecules.

Identification and Nomenclature of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone

The systematic naming of a chemical compound provides a clear and unambiguous description of its molecular structure. The name this compound (CAS Number: 1339375-00-6) is derived following the established rules of chemical nomenclature for spirocyclic and amide compounds. chemsrc.com

The nomenclature of spiro compounds involves the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiro atom, listed in ascending order and separated by a period. In the case of 6-azaspiro[2.5]octane, the "azaspiro" prefix indicates the presence of a nitrogen atom in the spirocyclic system, with the number '6' specifying its position. The "[2.5]" denotes a three-membered ring and a six-membered ring sharing the spiro atom. The "octane" suffix indicates a total of eight atoms in the bicyclic system.

The term "methanone" signifies a ketone functional group, and in this case, it is part of an amide linkage. The naming "morpholino" indicates that the nitrogen atom of a morpholine ring is attached to the carbonyl group of the methanone (B1245722). The "(6-azaspiro[2.5]octan-1-yl)" part of the name specifies that the carbonyl carbon of the methanone is attached to the 1-position of the 6-azaspiro[2.5]octane ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[2.5]octan-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-5-7-16-8-6-14)10-9-12(10)1-3-13-4-2-12/h10,13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNKZTQVRZHYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Transformations

Synthetic Methodologies for the 6-Azaspiro[2.5]octane Core

The 6-azaspiro[2.5]octane core is a key structural motif, and its synthesis has been approached through various methodologies, each with its own set of advantages and challenges.

Multi-step synthesis provides a robust and adaptable framework for constructing the 6-azaspiro[2.5]octane core. An analogous synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride offers a clear illustration of such an approach, which can be adapted for the synthesis of the 6-azaspiro[2.5]octane core. google.com This process typically involves a sequence of reactions, including substitution, hydrogenation, cyclization, and reduction. google.com

A representative multi-step synthesis for a related spirocyclic amine is outlined below:

StepReactionReactantsReagents and ConditionsProduct
1Substitution1-hydroxy-1-cyclopropanecarboxylic acid methyl ester, bromoacetonitrileSodium hydride, Tetrahydrofuran (B95107)Intermediate 1
2HydrogenationIntermediate 1Pd/C, Concentrated hydrochloric acid, MethanolIntermediate 2
3CyclizationIntermediate 2Triethylamine, MethanolIntermediate 3
4ReductionIntermediate 3Lithium aluminum hydride, Tetrahydrofuran4-oxa-7-azaspiro[2.5]octane

This systematic approach allows for the careful construction of the spirocyclic framework, with purification and characterization of intermediates at each stage to ensure the desired stereochemistry and functional group transformations.

The formation of the spirocyclic ring system is a critical step in the synthesis of the 6-azaspiro[2.5]octane core. Various cyclization strategies have been employed to achieve this, with the choice of method often depending on the nature of the starting materials and the desired substitution pattern on the final product.

In the context of the multi-step synthesis of the analogous 4-oxa-7-azaspiro[2.5]octane, the cyclization is achieved in the third step, where the hydrogenated intermediate undergoes an intramolecular reaction to form the heterocyclic ring. google.com Other cyclization strategies that have been explored for the synthesis of spirocyclic scaffolds include [3+2] cycloaddition reactions.

Intramolecular reductive aminocyclization presents a more convergent approach to the synthesis of the 6-azaspiro[2.5]octane core. This method typically involves a precursor molecule containing both a nitrile or other reducible nitrogen-containing functional group and a group that can act as a nucleophile or electrophile to facilitate ring closure upon reduction.

A plausible precursor for such a strategy is 1,1-cyclopropanediacetonitrile. The catalytic hydrogenation of this dinitrile would be expected to reduce one or both nitrile groups to primary amines. The resulting amino-nitrile or diamine intermediate could then undergo spontaneous or catalyzed intramolecular cyclization to form the 6-azaspiro[2.5]octane ring. This approach is attractive due to its potential for atom economy and the direct formation of the desired heterocyclic system.

The synthesis of the 6-azaspiro[2.5]octane core relies on the availability of suitable precursors and the efficient conversion of key intermediates. A variety of such molecules have been identified and utilized in different synthetic routes.

Precursor/IntermediateChemical StructureRole in Synthesis
1,1-CyclopropanediacetonitrileC6H6N2Starting material for intramolecular reductive aminocyclization.
6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acidC13H21NO4A protected intermediate allowing for further functionalization. nih.gov
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateC11H19NO3A related intermediate used in the synthesis of analogous spirocycles. chemdad.com
1-hydroxy-1-cyclopropanecarboxylic acid methyl esterC5H8O3A precursor in the multi-step synthesis of a related oxa-azaspiro[2.5]octane. google.com

The use of protected intermediates, such as the N-Boc protected 6-azaspiro[2.5]octane-1-carboxylic acid, is a common strategy to control reactivity and enable selective modifications at different positions of the spirocyclic scaffold. nih.govsynquestlabs.com

Formation of the Methanone (B1245722) Linkage

The final step in the synthesis of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone is the formation of the amide bond that connects the 6-azaspiro[2.5]octane core to the morpholine (B109124) moiety.

The creation of the methanone linkage is a critical transformation that is typically achieved through standard amide bond formation reactions. These reactions involve the coupling of the 6-azaspiro[2.5]octane, which acts as the amine component, with a suitable morpholine-containing carboxylic acid or its derivative.

One common approach involves the use of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), to activate the carboxylic acid group of a morpholino-carboxylic acid derivative, facilitating its reaction with the secondary amine of the 6-azaspiro[2.5]octane.

Alternatively, the reaction can be carried out using a more reactive acyl donor, such as morpholine-4-carbonyl chloride. In this case, the 6-azaspiro[2.5]octane would react directly with the acyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Recent advances in catalysis have also provided milder and more efficient methods for amide bond formation. For example, zirconium(IV) chloride has been shown to catalyze the direct amide coupling of non-activated carboxylic acids and amines. researchgate.net This method could potentially be applied to the synthesis of this compound, offering a greener and more atom-economical alternative to traditional coupling reagents.

The synthesis of various azaspiro[2.5]octane carboxamide scaffolds has been reported, highlighting the versatility of this core structure in the preparation of a diverse range of amide-containing compounds. researchgate.net

Coupling Reagents and Reaction Efficiency

The formation of the amide bond between the 6-azaspiro[2.5]octan-1-yl core and the morpholine moiety is a critical step in the synthesis of the target molecule. The selection of an appropriate coupling reagent is paramount to ensure high reaction efficiency and minimize side product formation. A variety of modern coupling reagents have been developed to facilitate amide bond formation, even in cases involving sterically hindered substrates or electron-deficient amines. nih.gov

Among the most effective and widely used coupling reagents are phosphonium and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com HATU is known to generate a highly activated ester from a carboxylic acid, which then readily reacts with an amine to form the corresponding amide. mychemblog.com The reaction typically proceeds at room temperature in an aprotic solvent like DMF (Dimethylformamide) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). mychemblog.comresearchgate.net The base is crucial for deprotonating the carboxylic acid, allowing for the formation of the active ester by the coupling reagent. researchgate.net

The efficiency of the coupling reaction can be influenced by several factors, including the choice of solvent and the order of addition of reagents. While DCM (Dichloromethane) can be used as a solvent, DMF is often preferred as it is commercially available in a highly anhydrous form, which is critical as water can be detrimental to the reaction. researchgate.net For optimal results, the carboxylic acid is typically pre-activated with the coupling reagent for a short period before the amine is introduced. researchgate.net

The following table summarizes some common coupling reagents and their general characteristics:

Coupling ReagentTypeKey Features
HATU Uronium SaltHighly efficient, generates a highly activated ester. mychemblog.com
HBTU Uronium SaltSimilar to HATU, widely used in peptide synthesis.
PyBOP Phosphonium SaltEffective for coupling N-protected amino acids.
EDC CarbodiimideOften used in conjunction with additives like HOBt. nih.gov
DCC CarbodiimideA classic coupling reagent, though the byproduct can be difficult to remove.

Introduction of the Morpholine Moiety

The morpholine group is a key structural feature of the target molecule, and its introduction is achieved through the formation of an amide bond.

Strategies for Incorporating Morpholino Groups

The most direct strategy for incorporating the morpholino group is through the amide coupling of morpholine with a carboxylic acid derivative of the 6-azaspiro[2.5]octane core. This reaction, a nucleophilic acyl substitution, involves the attack of the secondary amine of the morpholine ring on an activated carbonyl group of the spirocyclic component.

A plausible synthetic route would involve the initial synthesis of N-Boc protected 6-azaspiro[2.5]octane-1-carboxylic acid. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom of the spirocycle, preventing it from interfering with the subsequent coupling reaction. This protected amino acid can then be coupled with morpholine using a suitable coupling reagent, such as HATU. mychemblog.combiosynth.com Following the successful coupling, the Boc protecting group can be removed under acidic conditions to yield the final product, this compound.

Enantioselective Synthesis and Chiral Resolution

The spirocyclic nature of 6-azaspiro[2.5]octane introduces chirality into the molecule, necessitating methods for the preparation of enantiomerically pure compounds.

Chiral Separation Techniques

For racemic mixtures of 6-azaspiro[2.5]octane derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. nih.govnih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral separations. mdpi.com

Stereochemical Considerations in Spirocyclic Systems

The rigid, three-dimensional structure of spirocyclic systems like 6-azaspiro[2.5]octane has significant stereochemical implications. The spiro center, a quaternary carbon atom, creates a fixed spatial arrangement of the two rings. The conformational analysis of similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been studied using NMR spectroscopy. nih.govsci-hub.st These studies reveal that the six-membered ring can adopt a preferred conformation, and the orientation of substituents can be determined by analyzing coupling constants and chemical shifts. nih.govsci-hub.st Such analyses are crucial for understanding the three-dimensional structure of this compound and how its stereochemistry might influence its properties.

Enzymatic methods are also emerging as powerful tools for the stereodivergent synthesis of azaspiro[2.y]alkanes, offering high yields and excellent enantio- and diastereoselectivity. chemrxiv.org

Challenges and Optimization in Synthetic Routes

The synthesis of this compound is not without its challenges, which necessitate careful optimization of the synthetic route.

One of the primary challenges lies in the synthesis of the 6-azaspiro[2.5]octane core itself. The construction of this spirocyclic system can be complex and may require specialized synthetic methodologies. chemrxiv.org

Furthermore, the amide coupling step can be challenging, particularly if the carboxylic acid on the spirocyclic core is sterically hindered. This can lead to slower reaction rates and lower yields. Optimization of the coupling conditions, including the choice of a highly reactive coupling reagent like HATU, the use of an appropriate base and solvent, and careful control of the reaction temperature and time, is crucial to overcome this challenge. nih.gov

Another potential issue is the racemization of the chiral center at the 1-position of the spirocycle during the activation of the carboxylic acid. The use of coupling reagents known to suppress racemization, often in combination with additives, is a key consideration in preserving the stereochemical integrity of the molecule.

Steric Hindrance Considerations

Steric hindrance can play a significant role in the acylation of 6-azaspiro[2.5]octane. The structure of this spirocyclic amine presents a unique steric environment around the nitrogen atom. The piperidine (B6355638) ring is fused to a cyclopropane (B1198618) ring, which puckers the six-membered ring and introduces a degree of rigidity. The axial and equatorial positions on the piperidine ring are distinct, and the accessibility of the nitrogen lone pair for nucleophilic attack can be influenced by the conformation of the ring system.

Reaction Efficiency and Yield Optimization

Optimizing the efficiency and yield of the synthesis of this compound involves a systematic variation of reaction parameters to overcome potential steric hindrance and promote complete conversion of the starting materials. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the acylating agent.

Solvent Selection: The choice of solvent can influence the solubility of the reactants and the transition state of the reaction. Aprotic solvents of varying polarity, such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) (ACN), are commonly screened.

Base Selection: The base plays a crucial role in scavenging the acid byproduct. Sterically hindered non-nucleophilic bases, such as diisopropylethylamine (DIPEA), are often preferred to minimize side reactions. The stoichiometry of the base is also important, with a slight excess often being beneficial.

Temperature Control: The reaction temperature can affect the rate of reaction. While heating can help overcome activation energy barriers, it can also lead to the formation of side products. Therefore, optimizing the temperature is a balance between reaction rate and selectivity. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Acylating Agent: While morpholine-4-carbonyl chloride is a common choice, other activating agents for the morpholine carbonyl group could be explored if the reaction with the acyl chloride is sluggish. For instance, coupling reagents commonly used in peptide synthesis could be employed to form the amide bond from morpholine and 6-azaspiro[2.5]octane.

To illustrate the process of yield optimization, the following hypothetical data table outlines a series of experiments where different reaction parameters are varied to improve the yield of the target compound.

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1 DCM Triethylamine (1.1) 25 12 65
2 THF Triethylamine (1.1) 25 12 70
3 ACN Triethylamine (1.1) 25 12 60
4 THF DIPEA (1.2) 25 12 78
5 THF DIPEA (1.2) 0 to 25 12 85
6 THF DIPEA (1.5) 0 to 25 8 88

This table is for illustrative purposes to demonstrate a typical optimization process and the data is not from actual experimental results.

Further optimization could involve exploring different concentrations of the reactants and purification techniques to maximize the recovery of the final product.

Structure Activity Relationship Sar and Molecular Design

Modulation of the Azaspiro[2.5]octane Scaffold

The biological activity of compounds featuring the 6-azaspiro[2.5]octane scaffold is highly sensitive to the nature and position of substituents. For instance, in a series of potent and selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, the stereochemistry of the spirocycle was found to be critical. Chiral separation and X-ray crystallographic analysis of early analogs revealed that the (R)-enantiomer possessed superior potency at both human and rat M4 receptors. nih.gov This highlights that even subtle changes in the spatial arrangement of the scaffold can have a profound effect on receptor interaction.

Further SAR studies on this chiral scaffold led to the discovery of highly potent compounds, indicating that the core structure is amenable to optimization through substituent modification. nih.gov While specific data on Morpholino(6-azaspiro[2.5]octan-1-yl)methanone is limited, it is plausible that the introduction of small alkyl or halogen substituents on the cyclopropane (B1198618) or piperidine (B6355638) rings of the azaspiro[2.5]octane moiety could modulate activity. Such modifications could influence lipophilicity, metabolic stability, and the orientation of the morpholine (B109124) group within the target's binding pocket.

The following table illustrates hypothetical modifications to the azaspiro[2.5]octane scaffold and their potential impact on biological activity, based on general principles of medicinal chemistry and findings from related series.

Modification PositionSubstituentPotential Impact on Biological Activity
Cyclopropane RingMethylMay increase lipophilicity and van der Waals interactions.
Cyclopropane RingFluorineCould alter electronic properties and potentially block metabolic sites.
Piperidine Ring (non-nitrogen)HydroxylMay introduce a hydrogen bonding opportunity and increase hydrophilicity.
Piperidine Ring (non-nitrogen)MethoxyCould improve metabolic stability and alter binding interactions.

The spirocyclic nature of the 6-azaspiro[2.5]octane framework imparts a rigid, three-dimensional geometry that is often advantageous for target specificity. Unlike more flexible linear or monocyclic structures, the fixed spatial arrangement of substituents on a spirocyclic scaffold can lead to more precise interactions with a specific biological target, minimizing off-target effects. This inherent rigidity can pre-organize the pharmacophoric elements, such as the morpholine moiety, into a conformation that is optimal for binding.

The introduction of spirocyclic scaffolds is a known strategy in medicinal chemistry to enhance Fsp³ character, which correlates with improved clinical success rates. This increased three-dimensionality can lead to better target engagement and selectivity. For instance, the replacement of a more planar moiety with a spirocycle has been shown to improve selectivity for certain receptor subtypes in other chemical series. While the specific target of this compound is not definitively established in the public domain, the spirocyclic core is likely a key contributor to its selectivity profile for its intended biological target.

Studies on azaspiro[3.3]heptanes as bioisosteric replacements for morpholines and piperazines have shown that this modification can lead to significant changes in physicochemical properties, such as a reduction in lipophilicity (logD). nih.gov However, it is also noted that the geometry of azaspiro[3.3]heptanes is substantially different from that of six-membered rings, which can impact their suitability as direct bioisosteres when not in a terminal position. nih.gov The alteration of the spirocyclic ring size in this compound would likely alter the distance and angle between the morpholine group and the core, which could either enhance or diminish its interaction with the target receptor.

The table below provides a hypothetical comparison of different spirocyclic ring systems and their potential effects on the properties of the resulting analogues.

Spirocyclic SystemPotential Geometric and Physicochemical EffectsHypothesized Impact on Activity
Azaspiro[2.5]octaneRigid, defined 3D structure.Baseline activity for the series.
Azaspiro[3.5]nonaneIncreased flexibility and size.May lead to different binding modes or loss of potency due to conformational entropy.
Azaspiro[2.4]heptaneMore compact structure.Could improve binding if the target has a smaller pocket, or decrease it otherwise.

Exploration of the Morpholine Moiety in SAR

The morpholine ring is a prevalent feature in many biologically active compounds, often contributing to improved pharmacokinetic properties and acting as a key pharmacophoric element. nih.govnih.gov

Substituents on the morpholine ring can have a significant impact on activity and selectivity. For example, the addition of small alkyl groups could increase lipophilicity and potentially enhance binding through hydrophobic interactions. Conversely, the introduction of polar groups could improve aqueous solubility. The electronic nature of the substituents could also influence the basicity of the morpholine nitrogen, which may be critical for certain receptor interactions. In the context of this compound, modifications to the morpholine ring could fine-tune its interaction with the target, potentially leading to improved potency or a more desirable selectivity profile.

Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. Several bioisosteres for the morpholine ring have been explored in medicinal chemistry. tcichemicals.com For example, spiro-building blocks containing smaller rings, such as 2-oxa-6-azaspiro[3.3]heptane, have been successfully used as morpholine replacements. nih.govtcichemicals.com

The following table presents some potential bioisosteric replacements for the morpholine moiety and their anticipated effects.

Bioisosteric ReplacementKey Property ChangesPotential Impact on SAR
ThiomorpholineIncreased lipophilicity, altered hydrogen bonding capacity.May enhance binding in hydrophobic pockets; potential for altered metabolism.
PiperazineIntroduction of a second basic nitrogen.Could lead to new ionic interactions or altered solubility and pKa.
2-Oxa-6-azaspiro[3.3]heptaneDecreased lipophilicity, increased geometric constraints.May improve pharmacokinetic properties; potential for altered binding geometry.
N-methylpiperazineIncreased basicity and steric bulk.Could probe for additional binding interactions or introduce steric hindrance.

Conformational Analysis and its Implications for SAR

The three-dimensional shape, or conformation, of a molecule is fundamental to its biological activity. For this compound, the rigid yet complex spirocyclic core dictates the spatial arrangement of its functional groups, which in turn governs how it interacts with a target protein. The connection between the molecule's conformational preferences and its SAR is therefore a critical area of study.

The spirocyclic system, specifically the 6-azaspiro[2.5]octane moiety, restricts the molecule's flexibility. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The orientation of the morpholino and methanone (B1245722) groups relative to the spiro core is determined by the conformation of the six-membered ring. Different conformations can expose different surfaces for interaction or alter the distances between key pharmacophoric features, thus significantly impacting binding affinity and efficacy. For instance, SAR studies on related 6-azaspiro[2.5]octane molecules, which were optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, have been rationalized using cryogenic electron microscope (cryo-EM) structures of the receptor-ligand complex. nih.gov This highlights the direct link between the compound's structure and its biological function.

Conformational Preferences of Spirocyclic Systems

Spirocyclic systems, characterized by two rings connected by a single common atom, present unique conformational challenges and characteristics. The 6-azaspiro[2.5]octane core of the title compound consists of a cyclopropane ring fused to a six-membered piperidine ring at the C4 position.

The cyclopropane ring is necessarily planar and highly strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. dalalinstitute.comlibretexts.org This inherent ring strain influences the adjacent six-membered ring. researchgate.net The six-membered ring in a spirocyclic system like this can adopt several conformations, such as chair, boat, or twist-boat forms. nih.gov

Table 1: Conformational Features of Spirocyclic Systems
Structural ComponentKey Conformational FeatureImplication
Cyclopropane RingPlanar, high angle and torsional strain. dalalinstitute.comlibretexts.orgInfluences the geometry and stability of the adjacent ring. researchgate.net
Six-Membered RingCan adopt chair, boat, or twist-boat conformations. nih.govDetermines the spatial orientation of exocyclic substituents.
Spiro FusionCreates a rigid scaffold with restricted bond rotation.Reduces conformational flexibility, potentially lowering the entropic cost of binding.
SubstituentsSteric and electronic effects influence ring conformation. nih.govFine-tunes the preferred 3D shape and interaction profile.

Rational Drug Design Principles

Rational drug design utilizes structural information of targets and/or ligands to create new, more potent, and selective drug candidates. frontiersin.org This approach is a cornerstone of modern medicinal chemistry, moving away from serendipitous discovery towards a more directed process. The primary goal is to identify ligands that act on specific drug targets to achieve a desired therapeutic effect. frontiersin.org For complex molecules like this compound, these principles guide the optimization of its structure to enhance its interaction with biological macromolecules such as G protein-coupled receptors (GPCRs). frontiersin.orgresearchgate.net

Ligand-Based and Structure-Based Design Approaches

Two main strategies dominate the field of rational drug design: ligand-based and structure-based design. iaanalysis.com The choice between them often depends on the availability of structural information for the biological target. iaanalysis.com

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the target is unknown, but a set of molecules (ligands) that bind to it have been identified. iaanalysis.comquora.com LBDD relies on the "molecular similarity principle," which posits that molecules with similar structures are likely to have similar biological activities. nih.gov By analyzing the common structural features and properties of known active ligands, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. quora.com For a series of analogs of this compound, LBDD could be used to build a pharmacophore model to guide the synthesis of new derivatives with potentially improved activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-EM, SBDD becomes a powerful tool. researchgate.netnih.gov This method involves analyzing the target's binding site and designing molecules that fit into it with high affinity and specificity, based on principles of molecular recognition like shape and electronic complementarity. iaanalysis.comnih.gov Techniques such as molecular docking are used to predict the binding pose and affinity of a ligand within the receptor's active site. quora.comnih.gov Recent advances in the structural biology of GPCRs have increasingly enabled the use of SBDD. researchgate.net Information from cryo-EM structures has been used to rationalize the SAR of 6-azaspiro[2.5]octane derivatives, demonstrating the direct application of SBDD in this chemical class. nih.gov

Often, an integrated approach that combines elements of both LBDD and SBDD is most effective, leveraging all available information to guide the design process. frontiersin.orgnih.gov

Table 2: Comparison of Drug Design Approaches
AspectLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary Requirement A set of known active and inactive ligands. iaanalysis.com3D structure of the biological target. iaanalysis.comnih.gov
Core Principle Molecular similarity: similar structures have similar activities. Molecular complementarity between ligand and target. researchgate.net
Key Techniques Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). quora.comMolecular docking, de novo design. quora.comnih.gov
Scenario for Use Target structure is unknown or difficult to obtain. iaanalysis.comHigh-resolution target structure is available. researchgate.net

Biological Activities and Mechanisms of Action

Overview of Reported Biological Activities for Related Compounds

Derivatives of the 6-azaspiro[2.5]octane core have demonstrated a range of biological activities, primarily centered on receptor modulation and enzyme inhibition.

Receptor Modulation Activities

Compounds incorporating the 6-azaspiro[2.5]octane framework have been identified as potent modulators of several key receptor systems.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism: Chiral 6-azaspiro[2.5]octanes have been synthesized and characterized as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. This activity suggests potential applications in the treatment of neurological and psychiatric disorders where M4 receptor signaling is implicated.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism: A series of 6-azaspiro[2.5]octane derivatives have been developed as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor is a well-established therapeutic strategy for type 2 diabetes and obesity. nih.gov

Histamine (B1213489) H3 Receptor Antagonism: An azaspiro[2.5]octane carboxamide scaffold has served as the basis for the discovery of potent and selective antagonists of the histamine H3 receptor. These compounds have potential therapeutic value in the management of various neurological conditions.

Receptor TargetActivityCompound ClassPotential Application
M4 Muscarinic Acetylcholine ReceptorAntagonistChiral 6-azaspiro[2.5]octanesNeurological/Psychiatric Disorders
Glucagon-Like Peptide-1 (GLP-1) ReceptorAgonist6-Azaspiro[2.5]octane derivativesType 2 Diabetes, Obesity
Histamine H3 ReceptorAntagonistAzaspiro[2.5]octane carboxamidesNeurological Conditions

Enzyme Inhibition Activities

The rigid, three-dimensional structure of the 6-azaspiro[2.5]octane moiety makes it an attractive scaffold for the design of enzyme inhibitors.

A notable example is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) . chemrxiv.org The replacement of an aromatic linker with an azaspiro[2.5]octane in a series of inhibitors led to improved binding potency and minimized off-target interactions with the CYP2C9 enzyme. chemrxiv.org NAMPT is a key enzyme in the NAD+ salvage pathway and is a target for cancer therapy. nih.gov

Enzyme TargetCompound ClassEffect of Spirocyclic MoietyTherapeutic Area
Nicotinamide phosphoribosyltransferase (NAMPT)Azaspiro[2.5]octane derivativeImproved binding potency, reduced off-target effectsCancer

Other Biological Effects (e.g., Antifungal Activity)

While direct evidence for the antifungal activity of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone or its close analogs is not prominent in the literature, the broader class of spirocyclic compounds has shown promise in this area. Various spiro-compounds are being investigated for their potential as antifungal agents, suggesting that the 6-azaspiro[2.5]octane scaffold could be a valuable template for the development of novel antimycotic drugs.

Molecular Mechanisms of Action (Hypothesized and Documented for Analogs)

The observed biological activities of 6-azaspiro[2.5]octane derivatives are a direct result of their interactions at a molecular level.

Interaction with Specific Enzymes or Receptors

The potency and selectivity of 6-azaspiro[2.5]octane analogs for specific receptors and enzymes are attributed to the unique three-dimensional conformation conferred by the spirocyclic core. This rigid structure can optimally orient pharmacophoric elements for high-affinity binding to the target protein. For instance, in the case of M4 muscarinic acetylcholine receptor antagonists, the chiral nature of the 6-azaspiro[2.5]octane scaffold is crucial for its selective interaction. Similarly, the improved potency of the NAMPT inhibitor containing the azaspiro[2.5]octane moiety is a direct result of a more favorable binding interaction within the enzyme's active site. chemrxiv.org

Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Natural products and synthetic compounds are being extensively studied for their ability to target this pathway for cancer therapy. nih.govnih.gov

While direct modulation of the PI3K/Akt/mTOR pathway by this compound has not been documented, there is evidence that other spirocyclic compounds can influence this cascade. For example, a 2,6-diazaspiro[3.4]octane derivative has been reported as a modulator of MAP and PI3K signaling. This suggests a plausible hypothesis that certain 6-azaspiro[2.5]octane derivatives could also exert their biological effects, particularly in the context of cancer, by modulating the PI3K/Akt/mTOR pathway. The structural characteristics of the spirocyclic core could facilitate binding to the ATP-binding pocket of PI3K or other kinases within the pathway, leading to their inhibition. Further investigation is warranted to explore this potential mechanism of action for this class of compounds.

Receptor Agonism and Antagonism

Compounds built upon the 6-azaspiro[2.5]octane framework have demonstrated notable versatility, functioning as both agonists and antagonists for different G protein-coupled receptors (GPCRs). Research has identified distinct derivatives of this scaffold that can selectively activate or block receptor signaling pathways. For instance, molecules from this chemical series have been developed as agonists for the glucagon-like peptide-1 (GLP-1) receptor while other variations act as antagonists for the histamine-3 receptor (H3R) and the muscarinic acetylcholine receptor subtype 4 (mAChR4). nih.govnih.govresearchgate.net This dual potential highlights the utility of the 6-azaspiro[2.5]octane core in designing targeted therapeutic agents.

Mechanism of Action for Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Diacylglycerol O-acyltransferase 1 and 2 (DGAT1/DGAT2) are enzymes that catalyze the final step in the synthesis of triglycerides. embopress.org DGAT2 plays a significant role in hepatic de novo lipogenesis. mdpi.com Inhibition of DGAT2 activity is a therapeutic strategy being explored for metabolic disorders. The mechanism of action involves blocking the enzyme from esterifying diacylglycerol (DAG) with acyl-CoA to generate triglycerides. nih.gov By inhibiting this crucial step, DGAT2 inhibitors can reduce the accumulation of triglycerides and lower fat accumulation in tissues like the liver. mdpi.com A combined inhibition of both DGAT1 and DGAT2 can lead to an excess of acyl-CoA, which may then be diverted to mitochondria for fatty acid oxidation, further contributing to a reduction in plasma fatty acids. embopress.org

Mechanism of Action for Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism

A series of 6-azaspiro[2.5]octane molecules have been optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.gov The GLP-1 receptor is an important target in the treatment of type 2 diabetes and obesity. nih.gov The mechanism of action for GLP-1 receptor agonists involves mimicking the effects of the natural incretin (B1656795) hormone GLP-1. youtube.com When the agonist binds to and activates GLP-1 receptors, primarily located on pancreatic β-cells and neurons in the brain, it initiates a cascade of downstream effects. nih.govyoutube.com This activation stimulates the glucose-dependent secretion of insulin (B600854) from the pancreas, suppresses the release of glucagon (B607659) (a hormone that raises blood sugar), and slows gastric emptying. youtube.comyoutube.com In the brain, GLP-1 receptor activation increases satiety, which helps to reduce food intake. youtube.com

Mechanism of Action for Histamine-3 Receptor (H3R) Antagonism

A chemical scaffold based on azaspiro[2.5]octane carboxamide has been used to identify potent and selective antagonists of the histamine-3 receptor (H3R). researchgate.net The H3R functions primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons in the central nervous system. wikipedia.orgnih.gov In its natural role, the activation of H3R inhibits the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin. wikipedia.orgnih.gov

The mechanism of action for an H3R antagonist is to block this inhibitory effect. wikipedia.org By competitively binding to the H3 receptor without activating it, the antagonist prevents histamine from binding and carrying out its inhibitory function. This blockade leads to an increased release of histamine and other neurotransmitters, resulting in enhanced wakefulness and cognitive function. wikipedia.orgnih.gov

Mechanism of Action for Muscarinic Acetylcholine Receptor Subtype 4 (mAChR4) Antagonism

Derivatives of chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists of the muscarinic acetylcholine receptor subtype 4 (mAChR4). nih.govresearchgate.net Muscarinic receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. mdpi.commhmedical.com

The mechanism of action for a mAChR4 antagonist involves competitively blocking the binding of ACh to the M4 subtype receptor. nih.gov This prevents the receptor from being activated and initiating its downstream signaling cascade. nih.gov In the brain, particularly in the striatum, M4 receptors play a role in modulating dopaminergic activity. researchgate.net By blocking these receptors, mAChR4 antagonists can help correct imbalances between the cholinergic and dopaminergic systems, which is a therapeutic approach for certain neurological and psychiatric disorders. researchgate.net

Selectivity Profiling and Off-Target Interactions

Evaluation of Compound Selectivity against Receptor Panels

Selectivity profiling is a critical step in drug discovery to assess a compound's potential for off-target interactions, which can lead to adverse effects. reactionbiology.com This process involves screening a compound against a broad range of receptors, enzymes, transporters, and ion channels to determine its binding affinity and functional activity at targets other than the intended one. reactionbiology.com

For the azaspiro[2.5]octane carboxamide series developed as H3R antagonists, an exemplar compound was evaluated for selectivity against a panel of 144 secondary pharmacological receptors. The results demonstrated a highly selective profile. researchgate.net

Compound SeriesScreening Panel SizePrimary TargetNotable Off-Target ActivityReference
Azaspiro[2.5]octane carboxamide144 ReceptorsHistamine-3 Receptor (H3R)σ2 (Sigma-2 receptor) with 62% activity at a 10 µM concentration researchgate.net

This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the risk of unintended biological effects.

Computational Approaches in Chemical Biology

Quantum Mechanical and Molecular Mechanics Studies

At the fundamental level, understanding the three-dimensional structure and electronic properties of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone is crucial. Quantum mechanical (QM) and molecular mechanics (MM) methods provide the theoretical framework for this analysis.

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations can be employed to determine its most stable three-dimensional conformations. By calculating the potential energy surface of the molecule, researchers can identify low-energy conformers that are likely to be biologically active. This analysis is critical as the specific shape of a molecule often dictates its ability to bind to a biological target.

Key Parameters from DFT Calculations:

ParameterSignificance
Optimized GeometryPredicts the most stable 3D arrangement of atoms.
Electronic EnergyIndicates the relative stability of different conformations.
Frontier Molecular Orbitals (HOMO/LUMO)Provides insights into the molecule's reactivity and potential interaction sites.

While specific DFT studies on this compound are not widely available in public literature, this methodology is a standard approach in the computational analysis of novel chemical entities.

Molecular Docking and Dynamics Simulations

Moving from the properties of the isolated molecule to its interaction with biological systems, molecular docking and dynamics simulations are essential tools. These methods predict how a ligand, such as this compound, might bind to a protein target.

Ligand-Target Binding Predictions

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. For a compound like this compound, docking studies could be used to screen potential protein targets and to hypothesize its mechanism of action.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more accurate estimation of binding free energies.

Rationalization of SAR using Structural Insights (e.g., Cryo-EM structures)

The broader class of 6-azaspiro[2.5]octane molecules, to which this compound belongs, has been investigated as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. longdom.org In these studies, cryogenic electron microscopy (Cryo-EM) has been utilized to obtain high-resolution structures of the receptor bound to ligands from this series. longdom.org

These structural insights are invaluable for rationalizing the structure-activity relationship (SAR). longdom.org By observing the specific interactions between the ligand and the receptor at an atomic level, researchers can understand why certain chemical modifications lead to increased or decreased potency. This information then guides the design of new analogs with improved pharmacological properties. For instance, the morpholino group in this compound can be analyzed in the context of the binding pocket to determine if it forms favorable interactions, such as hydrogen bonds or van der Waals contacts.

In Silico Pharmacological Profiling

Beyond interaction with a single target, computational methods can predict the broader pharmacological profile of a compound. This in silico profiling helps in anticipating a molecule's behavior in a biological system.

Predictive Modeling for Biological Processes

Predictive models, often based on machine learning algorithms, can be used to estimate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These models are trained on large datasets of known compounds and their experimental data. For this compound, such predictive modeling could provide early indications of its drug-likeness and potential liabilities, helping to prioritize it for further experimental testing.

Examples of In Silico Predictions:

PropertyPredictive Model's Role
Solubility Predicts the likelihood of a compound dissolving in aqueous environments.
Permeability Estimates the ability of a compound to cross biological membranes.
Metabolic Stability Identifies potential sites of metabolism by cytochrome P450 enzymes.
Off-target Binding Screens the compound against a panel of known targets to predict potential side effects.

These computational predictions are crucial for de-risking drug candidates early in the discovery pipeline.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone at an atomic level. These techniques provide critical information regarding the compound's chemical environment, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts (δ) of the protons provide insights into their local electronic environment. For instance, protons adjacent to the electronegative nitrogen and oxygen atoms in the morpholine (B109124) and azaspiro[2.5]octane rings would be expected to resonate at a lower field (higher ppm values). The spin-spin coupling patterns (splitting) between adjacent protons are crucial for establishing the connectivity of the atoms within the rings.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. The carbonyl carbon of the methanone (B1245722) group, for example, would appear at a characteristic downfield shift.

A structural and conformational analysis of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, has demonstrated the power of NMR in determining relative configuration and preferred conformations. sci-hub.stresearchgate.net By analyzing homonuclear coupling constants and chemical shifts, researchers can deduce the steric and electronic effects of substituents on the aliphatic rings. sci-hub.stresearchgate.net This approach is directly applicable to this compound to confirm the chair-like conformation of the six-membered ring and the relative orientation of the substituents.

Table 1: Representative NMR Data for a Substituted 6-Azaspiro[2.5]octane Analog

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O-~170
Morpholine CH₂-N~3.6~45
Morpholine CH₂-O~3.7~67
Spirocyclic CH₂-N~2.8 - 3.2~50
Spirocyclic CH₂~1.5 - 1.9~30 - 40
Spiro Carbon-~35
Cyclopropyl CH₂~0.4 - 0.8~10 - 20

Note: The data presented in this table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and assessment of the purity of this compound, as well as for the separation of potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. The compound's purity is assessed by integrating the peak area of the main component and comparing it to the total area of all observed peaks.

Furthermore, given that the spiro carbon atom in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for the separation and quantification of these enantiomers. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers and resulting in their separation. The development of such methods is crucial for isolating the desired stereoisomer, as different enantiomers can exhibit distinct biological activities. While a specific method for this exact compound is not publicly detailed, methodologies for related spirocycles, such as 6-benzyl-1-oxa-6-azaspiro(2,5)octane, have been developed using reverse-phase HPLC, demonstrating the applicability of this technique. sielc.com

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound. The compound has a molecular formula of C₁₂H₂₀N₂O₂ and a corresponding molecular weight of 224.30 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 225.3. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, further corroborating its identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information by revealing the connectivity of the different ring systems.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR can provide information about the relative stereochemistry and conformation in solution, X-ray crystallography offers the definitive determination of the absolute stereochemistry and the solid-state conformation of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable crystal would allow for the unambiguous assignment of the (R) or (S) configuration at the spirocyclic stereocenter. The crystallographic data would also provide precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule in the solid state. This information is invaluable for understanding the compound's shape and how it might interact with biological targets.

Advanced Research Perspectives and Future Directions

Development of Novel Analogues with Enhanced Biological Activity

The development of novel analogues from a core scaffold is a cornerstone of modern drug discovery, aiming to optimize interactions with biological targets and improve drug-like properties. The 6-azaspiro[2.5]octane framework serves as a key building block for creating new molecules with potentially enhanced potency and selectivity. nih.govresearchgate.net Research into related structures has demonstrated that modifications to this spirocyclic core can lead to highly potent compounds. For instance, a series of 6-azaspiro[2.5]octane molecules were optimized into powerful agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes and obesity. nih.gov

The morpholine (B109124) ring itself is recognized as a "privileged structure" in medicinal chemistry, often incorporated to improve a molecule's metabolic properties, solubility, and biological activity. nih.govuniv-poitiers.fr The combination of the spirocycle and the morpholine offers multiple points for chemical modification. Structure-activity relationship (SAR) studies on related compounds, such as spirooxindole-derived morpholine-fused 1,2,3-triazoles, have shown that substitutions on the aromatic portions of the molecule can significantly impact antiproliferative activity against human tumor cell lines. nih.gov Future efforts will likely focus on systematic modifications of both the spirocyclic and morpholine components to fine-tune their biological profiles for various targets.

Table 1: Representative Analogues and Their Biological Significance

Core ScaffoldAnalogue ClassBiological Target/ActivityKey Findings
6-Azaspiro[2.5]octaneBenzyloxypyrimidine derivativesGLP-1 Receptor AgonistsOptimization of substituent modifications led to potent agonists for potential diabetes and obesity treatment. nih.gov
Chiral 6-Azaspiro[2.5]octaneCarboxamide derivativesM4 Muscarinic Acetylcholine (B1216132) Receptor AntagonistsThe R-enantiomer demonstrated excellent potency, highlighting the importance of stereochemistry in activity. researchgate.net
SpirooxindoleMorpholine-fused-1,2,3-triazolesAnticancer (various cell lines)Specific substitutions led to potent growth inhibition and induction of apoptosis. nih.gov
Spirocyclopropyl OxindolePiperazine/Morpholine-based carboxamidesTubulin Polymerization and VEGFR-2 Kinase InhibitorsDual-targeting agents designed as potential anticancer therapeutics. researchgate.net

Exploration of New Therapeutic Applications

The inherent versatility of the spirocyclic and morpholine scaffolds suggests that their derivatives could be applied to a wide range of diseases. e3s-conferences.orgnih.gov While derivatives of 6-azaspiro[2.5]octane have been specifically investigated as GLP-1 receptor agonists and M4 muscarinic receptor antagonists, the broader class of spirocyclic molecules is being explored for numerous conditions, including neurological disorders, infectious diseases, metabolic syndromes, and cancer. nih.govresearchgate.netnih.gov

The morpholine moiety is a feature in a vast number of approved and experimental drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties. nih.gov Its inclusion can enhance potency and provide compounds with desirable drug-like characteristics, including improved brain permeability. nih.govacs.org Consequently, new analogues of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone could be rationally designed and screened for activity against a diverse array of biological targets. For example, spirooxindole-piperazine/morpholine hybrids have been designed as potential dual-targeting anticancer agents, indicating a promising avenue for oncology research. researchgate.netdntb.gov.ua Further exploration could involve screening against kinases, proteases, and G-protein coupled receptors implicated in various pathologies.

Integration of Advanced Synthetic and Computational Methodologies

Progress in synthesizing and understanding complex molecules like this compound is increasingly reliant on the synergy between advanced synthetic chemistry and computational tools.

Synthetic Methodologies: The construction of spirocyclic systems, once a significant challenge, has been advanced by numerous innovative methods. nih.gov Modern strategies include multicomponent reactions, palladium-catalyzed tandem reactions, and high-throughput synthesis, which allow for the rapid generation of diverse compound libraries for screening. nih.gov The development of efficient, stereoselective synthetic routes is crucial for exploring the three-dimensional chemical space that spirocycles offer. google.com

Computational Methodologies: Computational chemistry is becoming indispensable for accelerating the drug discovery process. nih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are used to predict how molecules will bind to their targets, rationalize structure-activity relationships, and assess pharmacokinetic properties. mdpi.comphyschemres.org For example, cryogenic electron microscopy (cryo-EM) has been used to understand the SAR of optimized 6-azaspiro[2.5]octane-based GLP-1 agonists at an atomic level. nih.gov These computational approaches allow researchers to prioritize the synthesis of the most promising analogues, saving time and resources.

Challenges and Opportunities in the Field of Spirocyclic and Morpholine-Containing Bioactive Molecules

The exploration of molecules combining spirocyclic and morpholine features presents both distinct challenges and significant opportunities for medicinal chemistry.

Challenges: The primary challenge associated with spirocyclic compounds is their synthetic complexity. nih.gov Creating the quaternary spiro-carbon center with precise control over stereochemistry can be difficult and require multi-step syntheses, which can hinder the rapid production of analogues for biological testing. nih.gov

Opportunities: Despite the synthetic hurdles, the opportunities are vast.

** unexplored Chemical Space:** Spirocyclic compounds represent a largely underexplored area of chemical space, offering novel scaffolds for drug design. nih.gov

Three-Dimensionality: The rigid, three-dimensional nature of the spirocyclic core is a significant advantage over the flat, two-dimensional structures common in many existing drugs. researchgate.net This defined spatial arrangement of functional groups can lead to higher potency and selectivity for the intended biological target.

Improved Physicochemical Properties: The introduction of a spirocycle can fine-tune a molecule's properties, improving parameters like solubility and metabolic stability. researchgate.net The morpholine ring complements this by often enhancing pharmacokinetic profiles, leading to better drug-like characteristics. nih.gov

The combination of the spirocyclic scaffold's structural rigidity and the morpholine moiety's favorable pharmacological properties creates a powerful strategy for developing next-generation therapeutics. nih.govnih.gov The continued rise of spirocycles in clinically used medicines suggests that this field will continue to thrive and contribute significantly to drug development. nih.govnih.gov

Q & A

Q. What are the key structural characteristics of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone, and how do they influence its reactivity and biological activity?

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) fused to a 6-azaspiro[2.5]octane scaffold, which includes a spirocyclic structure with a five-membered ring. The spirocyclic component introduces steric constraints, potentially enhancing binding specificity to biological targets, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions. Computational models suggest that the nitrogen in the azaspiro system may act as a hydrogen-bond acceptor, influencing interactions with enzymes or receptors .

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

A multi-step synthesis is typically employed:

Spirocycle Formation : Use cyclopropanation reactions (e.g., via Simmons-Smith conditions) to construct the azaspiro[2.5]octane core.

Morpholine Coupling : Amide bond formation between the spirocyclic amine and morpholine carbonyl derivatives, often using coupling agents like EDCI/HOBt in dichloromethane or DMF.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Reaction yields (30–60%) depend on precise control of temperature (0–25°C) and anhydrous conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : Confirm spirocyclic and morpholine proton environments (e.g., δ 3.6–4.0 ppm for morpholine protons, δ 1.2–2.5 ppm for spirocyclic CH₂ groups) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography : Resolve bond angles and stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., neuroprotective vs. antimicrobial effects) may arise from structural variations in analogs or assay conditions. To address this:

  • Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogenation at specific positions).
  • Standardize assays (e.g., use identical cell lines, IC₅₀ protocols) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What experimental strategies are effective for probing the role of the spirocyclic moiety in target binding?

  • Conformational Analysis : Use NMR-based NOESY to study spatial proximity between spirocyclic protons and target proteins.
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases) to identify critical binding motifs.
  • Proteolytic Stability Assays : Compare degradation rates of spirocyclic vs. non-spirocyclic analogs to assess metabolic resistance .

Q. How can researchers identify pharmacological targets for this compound in neurodegenerative disease models?

  • Target Deconvolution : Employ affinity chromatography with immobilized compound derivatives to capture interacting proteins from brain lysates.
  • Kinase Profiling : Screen against panels of 300+ kinases to identify inhibition patterns (e.g., IC₅₀ values for GSK-3β or CDK5).
  • In Vivo Validation : Use transgenic mouse models (e.g., tauopathy) to correlate target engagement with behavioral outcomes .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the amide bond.
  • Excipient Screening : Test stabilizers like trehalose or cyclodextrins in aqueous formulations.
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways (e.g., morpholine ring oxidation) .

Methodological Guidelines

Q. How should researchers design impurity profiling studies for this compound?

  • Forced Degradation : Use acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to generate degradation products.
  • LC-HRMS : Identify impurities with mass accuracy <5 ppm. Common impurities include dealkylated morpholine derivatives or spirocyclic ring-opened byproducts .

Q. What computational tools are recommended for predicting off-target effects?

  • SwissTargetPrediction : Input the compound’s SMILES string to predict interactions with GPCRs, ion channels, and transporters.
  • AutoDock Vina : Dock the compound into PDB structures of off-target proteins (e.g., hERG channel) to assess binding poses and energies .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to <2.5, improving aqueous solubility.
  • Metabolic Stability : Use liver microsome assays (human/mouse) to identify metabolic hotspots (e.g., morpholine N-oxidation) and block them with fluorine substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.